3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime
Overview
Description
3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a fluoro-substituted biphenyl moiety, and an oxime functional group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Aldehyde Formation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Oxime Formation: The final step involves the conversion of the aldehyde to an oxime using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the oxime can yield the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Ammonia or thiols, solvents like ethanol, and elevated temperatures.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Corresponding substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the biphenyl moiety can engage in π-π interactions, stabilizing the compound within the target site. This dual interaction mechanism enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoronitrobenzene
- 4-Chloro-2-fluorobenzaldehyde
- 2-Fluoro-4-chlorophenylhydrazine
Uniqueness
Compared to similar compounds, 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde oxime stands out due to its combination of a fluoro-substituted biphenyl core and an oxime functional group. This unique structure provides distinct reactivity and binding properties, making it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
(NE)-N-[(Z)-3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c1-11(10-19-20)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-10,20H,1H3/b16-11-,19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALTUZHWFHPPAD-CBOWUIJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=C(C=C1)C2=CC=CC=C2F)/Cl)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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